Indoline-7-sulfonamide

説明

Synthesis Analysis

The synthesis of Indoline-7-sulfonamide involves several innovative methods:

- Cu(II)-Mediated Cross-Dehydrogenative Coupling : A protocol utilizing Cu-mediated C7-H activation through a 6-membered metallacycle facilitates the cross-dehydrogenative coupling of indoline with sulfonamides, carboxamides, and anilines to afford amide and amine derivatives with good yields (Kumar et al., 2019).

- Ruthenium-catalyzed C7 amidation : This method allows the direct C7 amidation of indoline C-H bonds with sulfonyl azides, yielding a variety of 7-amino-substituted indolines under mild conditions (Pan et al., 2014).

- Fe(II)-Catalyzed or UV-Driven Cyclization : A novel approach synthesizing polycyclic sulfonyl indolines via FeCl2-catalyzed or UV-driven intramolecular formal [2 + 2 + 1] dearomatizing cyclization reactions in an aqueous medium (Lu et al., 2019).

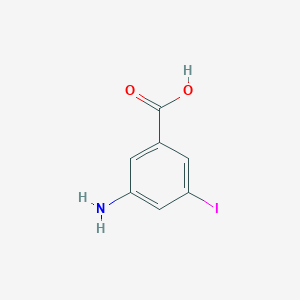

Molecular Structure Analysis

The molecular structure of Indoline-7-sulfonamide derivatives has been extensively studied, revealing diverse possibilities for functional group modifications and structural diversifications. This versatility underscores the compound's potential for varied applications in medicinal chemistry and material science.

Chemical Reactions and Properties

Indoline-7-sulfonamide participates in several notable chemical reactions, including:

- IrIII-Catalyzed Direct C-7 Amidation : A method providing a green, scalable synthesis of 7-aminoindolines using sulfonyl, acyl, and aryl azides as amino sources under mild conditions (Hou et al., 2015).

- Rhodium(III)-catalyzed C-7 Sulfonamidation : This process facilitates the direct C-H sulfonamidation and amidation of the C-7 position of indolines, showing significant functional group tolerance (Dong et al., 2019).

科学的研究の応用

Meta-Selective C-H Functionalization : It's used for the meta-selective C-H functionalization of electron-rich indolines. This process enables the selective functionalization of a broad range of indoline analogues, which are significant in synthetic chemistry (Yang et al., 2014).

Catalytic Kinetic Resolution : Indoline-7-sulfonamide plays a role in the catalytic kinetic resolution of 2-substituted indolines using an atropisomeric organocatalyst and specific sulfonamide chloride (Murray et al., 2017).

Cancer Cell Proliferation Inhibition : This compound inhibits cancer cell proliferation by disrupting spindle microtubule assembly during mitosis. It induces apoptosis in cancer cells through the bcl-2-dependent pathway (Mohan et al., 2006).

Pharmacophore for Beta3 Adrenergic Receptor Agonists : It serves as a pharmacophore in the preparation of selective human beta3 adrenergic receptor agonists, which are crucial in treating certain metabolic disorders (Mathvink et al., 1999).

Synthesis of Indoline Derivatives : Indoline-7-sulfonamide is crucial in synthesizing indoline derivatives for investigating benzyne reactions and establishing structures from infrared and nuclear magnetic resonance spectra (Itô et al., 1977).

Resensitizing Methicillin-Resistant Strains : It selectively resensitizes methicillin-resistant Staphylococcus aureus strains to β-lactam antibiotics and shows reduced mammalian toxicity (Chang et al., 2014).

Inhibiting Mycobacterial Growth : This compound is a potent inhibitor of mycobacterial growth and has shown effectiveness in a murine model of Mtb infection (Abrahams et al., 2017).

Inhibition of Carbonic Anhydrases in Cancer : Indoline-5-sulfonamides inhibit cancer-associated carbonic anhydrases, exhibit antiproliferative activity, and can reverse multidrug resistance (Krymov et al., 2022).

Cell Cycle Inhibitors in Clinical Trials : Selected as potent cell cycle inhibitors, indoline-7-sulfonamide derivatives are advancing to clinical trials (Owa et al., 2002).

Potential Thrombin Inhibitor : It's considered a potential thrombin inhibitor, which is significant in the context of blood coagulation disorders (Hanessian et al., 2003).

Novel Carbonic Anhydrase Inhibitor : Indoline-7-sulfonamide shows variable inhibitory activity against human isoforms I, II, IV, and VII of carbonic anhydrase, which are important in many physiological processes (Eldehna et al., 2017).

Antiproliferative Activity Against Human Cancer Cell Lines : Derivatives of indoline-7-sulfonamide exhibit significant antiproliferative activity against various human cancer cell lines (Yang et al., 2014).

将来の方向性

The indoline structure is being increasingly exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives, including indoline-7-sulfonamide, will likely play a greater role in the medical field . The goal of ongoing work is to present the most recent methods for synthesizing indole-sulfonamide derivatives, together with data on their reported activities and synthetic scheme .

特性

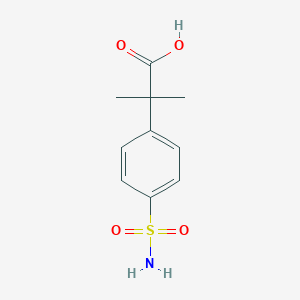

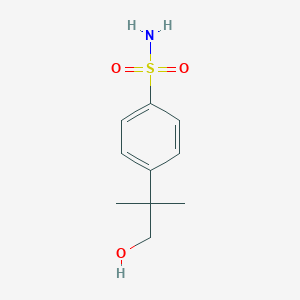

IUPAC Name |

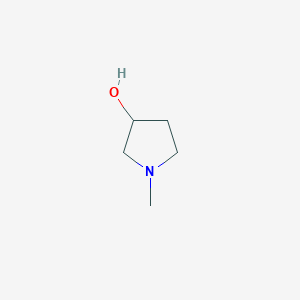

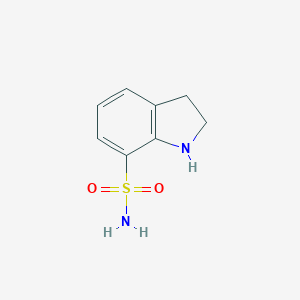

2,3-dihydro-1H-indole-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c9-13(11,12)7-3-1-2-6-4-5-10-8(6)7/h1-3,10H,4-5H2,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLIZWSHMLSVLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC=C2S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601292539 | |

| Record name | 2,3-Dihydro-1H-indole-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601292539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indoline-7-sulfonamide | |

CAS RN |

111048-65-8 | |

| Record name | 2,3-Dihydro-1H-indole-7-sulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111048-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-1H-indole-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601292539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1H-indole-7-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,4-Dichlorophenyl)thio]acetonitrile](/img/structure/B22933.png)